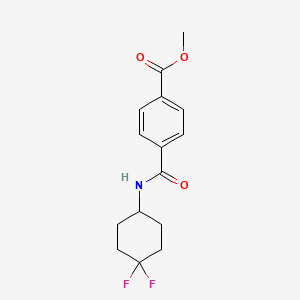
6-bromo-3-(1-(4-chloro-3,5-dinitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. The structure of the compound can be deduced from its IUPAC name.
Synthesis Analysis
This would involve a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This could involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.科学的研究の応用
Synthesis and Cytotoxic Activity
Research on benzophenanthrolinone analogues, closely related to the core structure of the mentioned compound, indicates significant cytotoxic activities. For instance, a study by Bongui et al. (2001) explored the synthesis of phenylquinolylamines and their cyclization into benzophenanthrolinones, revealing cytotoxic activities comparable to acronycine, a known anticancer agent. This suggests potential applications in cancer research and therapy development (Bongui et al., 2001).
Antimicrobial Activity
The synthesis of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives has been reported to exhibit antimicrobial properties. Ansari and Khan (2017) found that certain fluoro-substituted compounds demonstrated potent antimicrobial activity, indicating the utility of such compounds in developing new antimicrobial agents (Ansari & Khan, 2017).
Intermediate for PI3K/mTOR Inhibitors
A compound structurally related to the provided chemical, serving as an intermediate in PI3K/mTOR inhibitors, showcases the importance of such molecules in drug development, particularly for cancer treatment. Lei et al. (2015) optimized the synthesis of this intermediate, underscoring its role in creating derivatives of NVP-BEZ235, a drug with potential anticancer properties (Lei et al., 2015).
Heterocyclic Chemistry and Ligand Development
The compound also fits into broader research in heterocyclic chemistry and the development of ligands for metal complexes. Research on dinuclear lanthanide complexes utilizing 8-hydroxyquinoline Schiff base and β-diketone ligands, as conducted by Wu et al. (2019), illustrates the application of similar structures in creating materials with magnetic properties and near-infrared luminescence. These properties are significant for materials science, particularly in developing optical materials and sensors (Wu et al., 2019).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact.
将来の方向性
This could involve a discussion of potential applications for the compound and areas for future research.
Please consult with a qualified chemist or researcher for a detailed analysis. This is a complex task that requires specialized knowledge and access to laboratory equipment.
特性
CAS番号 |
391218-57-8 |
|---|---|
製品名 |
6-bromo-3-(1-(4-chloro-3,5-dinitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one |
分子式 |
C31H18BrClN6O8 |
分子量 |
717.87 |
IUPAC名 |
6-bromo-3-[2-(4-chloro-3,5-dinitrobenzoyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C31H18BrClN6O8/c32-19-9-10-22-21(14-19)27(16-5-2-1-3-6-16)28(30(40)34-22)23-15-24(17-7-4-8-20(11-17)37(42)43)36(35-23)31(41)18-12-25(38(44)45)29(33)26(13-18)39(46)47/h1-14,24H,15H2,(H,34,40) |
InChIキー |
SUFDACWJDQXKOH-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)C5=CC(=C(C(=C5)[N+](=O)[O-])Cl)[N+](=O)[O-])C6=CC(=CC=C6)[N+](=O)[O-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2727868.png)
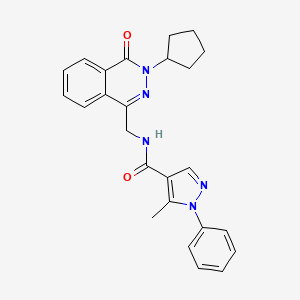
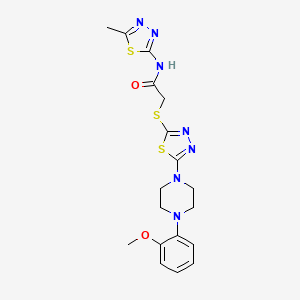
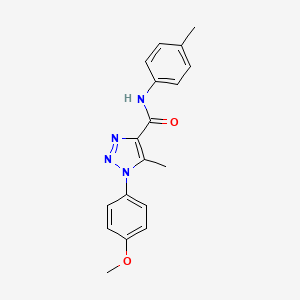
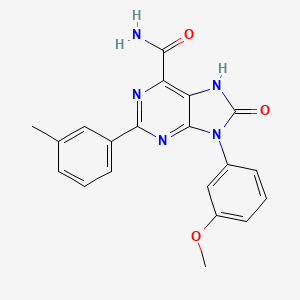
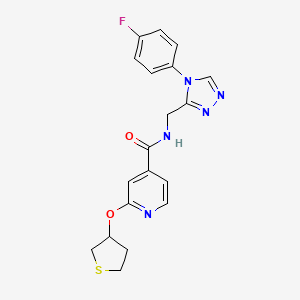
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2727878.png)
![6-Cyclopropyl-2-[1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2727879.png)
![Cis-Tert-Butyl 4A-Ethyl Hexahydro-2H-Pyrano[3,2-C]Pyridine-4A,6(7H)-Dicarboxylate](/img/structure/B2727880.png)
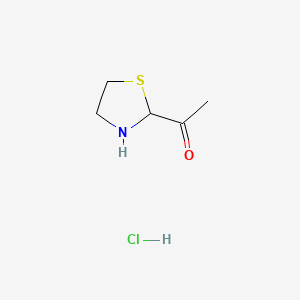
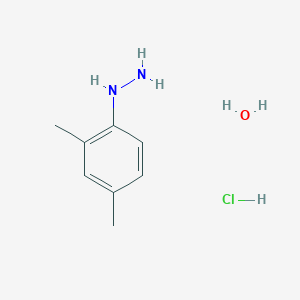
![N-[3-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2727884.png)
